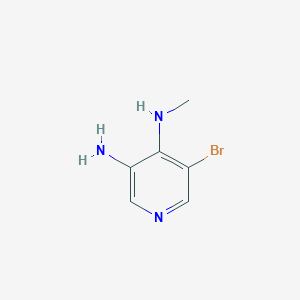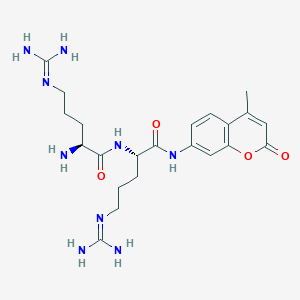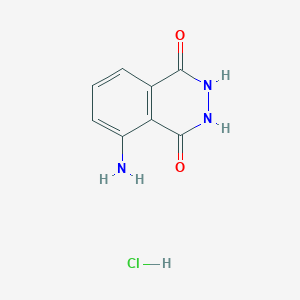
5-Bromo-N4-methylpyridine-3,4-diamine
Descripción general
Descripción
The compound 5-Bromo-N4-methylpyridine-3,4-diamine is a brominated pyridine derivative that has been studied in various contexts due to its potential applications in crystal engineering and medicinal chemistry. The presence of bromine and amine functionalities allows for diverse chemical reactions and interactions, making it a valuable scaffold in the design of new materials and biologically active compounds.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate. This process included nucleophilic substitution, methoxylation, and bromination steps, resulting in an overall yield of 67% . Such synthetic routes highlight the challenges and considerations in obtaining brominated pyridine compounds with specific substituents.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of (E)-N3-(4-chlorobenzylidene)-5-bromopyridine-3,4-diamine was determined, revealing a dihedral angle between the phenyl and pyridinyl planes and the presence of intermolecular hydrogen bonds and halogen-halogen interactions that contribute to the three-dimensional framework of the crystal . These structural features are crucial for understanding the material's properties and potential applications.
Chemical Reactions Analysis
Brominated pyridine compounds can participate in various chemical reactions, including halogen bonding, as seen in the crystal matrix of N-methyl-3,5-dibromopyridinium iodide, which features C–Br⋯I halogen bonding . Additionally, the electron-poor pyridinium scaffold enhances the electron acceptor ability of bromine substituents, which is significant for the formation of such bonds . These reactions are not only important for crystal engineering but also for the design of new drugs and materials with specific properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. For instance, the presence of bromine atoms can affect the compound's electron distribution, reactivity, and interaction with other molecules. The crystal structure analysis of related compounds has shown that halogen-halogen contacts, such as Cl⋯Br and Br⋯Br interactions, can control crystal packing due to their anisotropic electronic effects . These properties are essential for the application of these compounds in materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
Amination Reactions
- Amination of Dibromopyridines : A study detailed the amination of isomeric dibromopyridines, including derivatives similar to 5-Bromo-N4-methylpyridine-3,4-diamine, to understand the influence of substituents on reaction courses. This research provided insights into the mechanisms of forming diaminopyridines or their mixtures through reactions with potassium amide in liquid ammonia (Streef & Hertog, 2010).
Structural Characterization
- Schiff Base Formation : A specific compound, 5-Bromo-N 3-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine, was synthesized from 6-bromopicolinaldehyde and 5-bromopyridine-3,4-diamine. Its structure, featuring an E configuration around the C=N bond and a dihedral angle between two pyridine rings, was elucidated, highlighting the molecule's stability and conformational properties (Mingjian Cai, 2011).
Synthesis and Optical Properties
- Synthesis of Pyridine Derivatives : Research on 2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles, produced by nucleophilic substitution of bromine in related compounds, revealed their fluorescence in both solution and solid states. This study opens avenues for the use of such compounds in materials science and photonic applications (Bardasov et al., 2020).
Halogen-rich Intermediates
- Pentasubstituted Pyridines Synthesis : The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, was reported. These compounds serve as valuable building blocks in medicinal chemistry, demonstrating the potential for creating highly substituted pyridines with specific functionalities for further chemical exploration (Wu et al., 2022).
Quantum Mechanical Investigations
- Pyridine-Based Derivatives : A study described the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, exploring their quantum mechanical properties and biological activities. This research highlighted the potential of these derivatives as candidates for various applications, including as chiral dopants for liquid crystals and in antithrombolytic and antibacterial activities (Ahmad et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Análisis Bioquímico
Biochemical Properties
5-Bromo-N4-methylpyridine-3,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s interaction with proteins can lead to conformational changes that alter their function. Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of certain kinases, which are crucial for signal transduction. This modulation can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the enzyme’s function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, such as oxidative stress and cellular damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response. These studies highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical activities. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways, thereby influencing the levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, such as the cytoplasm or nucleus. This localization can influence its interactions with biomolecules and its overall activity .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. Understanding the subcellular localization of the compound is essential for elucidating its biochemical and cellular effects .
Propiedades
IUPAC Name |
5-bromo-4-N-methylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-9-6-4(7)2-10-3-5(6)8/h2-3H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEXBFOWCDXSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647972 | |
| Record name | 5-Bromo-N~4~-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1044771-99-4 | |
| Record name | 5-Bromo-N~4~-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-N4-methylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)












![(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride](/img/structure/B1292708.png)